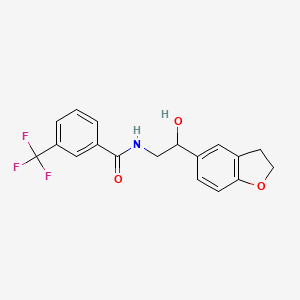![molecular formula C21H21ClN4OS B2380403 N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide CAS No. 1115469-84-5](/img/structure/B2380403.png)
N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide, commonly known as CPQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPQ is a synthetic compound that belongs to the class of quinazoline derivatives and has been shown to exhibit promising biological activities, making it a potential candidate for drug discovery and development.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities : A study by Mehta et al. (2019) focused on the synthesis of derivatives of this compound and evaluated their antimicrobial and anticancer activities. The results indicated significant antimicrobial activity and good anticancer activity, though less active than standard drugs. This suggests potential applications in developing new treatments for infections and cancer (Mehta et al., 2019).
Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines : Research by Zaki et al. (2019) synthesized a novel series of compounds related to your compound of interest. These compounds showed promising activities against various pathogenic strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Zaki et al., 2019).
Therapeutic Effect against Japanese Encephalitis : Ghosh et al. (2008) reported on a derivative of this compound demonstrating significant antiviral and antiapoptotic effects in vitro, especially in the context of Japanese encephalitis. This points to potential therapeutic applications in treating viral infections (Ghosh et al., 2008).
Anticancer Activity via VEGFR-2 Inhibition : A study by Hassan et al. (2021) evaluated derivatives of the compound for anticancer activity, particularly through VEGFR-2 inhibition. Some compounds exhibited higher cytotoxic activity than known anticancer agents, suggesting potential utility in cancer treatment (Hassan et al., 2021).
Insecticidal Activity : Bakhite et al. (2014) explored the insecticidal activity of related pyridine derivatives. Their study indicated that one compound had about 4-fold the insecticidal activity of a standard insecticide, suggesting applications in pest control (Bakhite et al., 2014).
Molecular Docking and Antibacterial Activity : Singh et al. (2010) synthesized derivatives and conducted molecular docking studies to explore antibacterial activity. Their findings could be pivotal in the development of new antibacterial agents (Singh et al., 2010).
Chiral Oxazolopiperidone Lactams for Synthesis of Piperidine-Containing Natural Products : Escolano et al. (2006) studied derivatives for the enantioselective construction of piperidine-containing natural products. This work could have implications in the synthesis of complex organic compounds (Escolano et al., 2006).
Synthesis and Characterization as Antimicrobial Agents : Desai et al. (2007) synthesized and characterized new quinazolines, including derivatives of the compound , for their antimicrobial activities, contributing to the search for new antimicrobial agents (Desai et al., 2007).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-15-8-10-16(11-9-15)23-19(27)14-28-20-17-6-2-3-7-18(17)24-21(25-20)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-14H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNUYMHSFZNJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

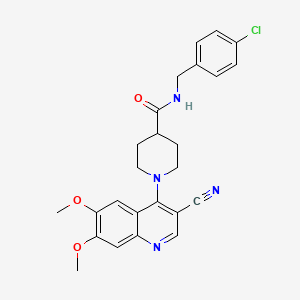
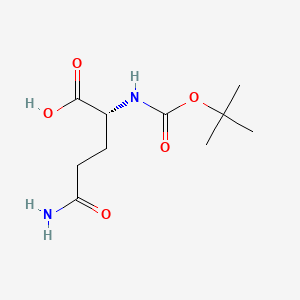
![2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2380322.png)
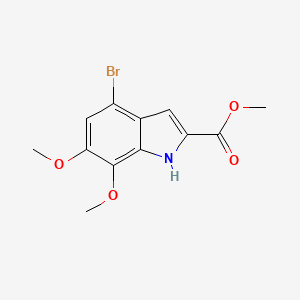
![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)
![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)
![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)
![1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2380337.png)
![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)
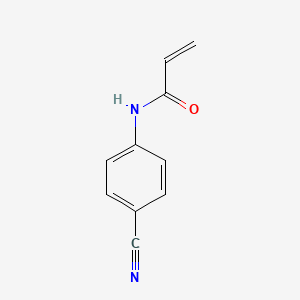
![3-[(2-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2380342.png)
